![molecular formula C25H20N6O7S2 B13811737 2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are often used in biochemical assays due to their ability to undergo reduction to form colored formazans, which can be easily quantified.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM typically involves multi-step organic reactions. The starting materials usually include benzothiazole derivatives, carboxylic acids, and sulfoethylcarbamoyl phenyl compounds. The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures would be in place to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: It is commonly reduced to form colored formazans, which are used in biochemical assays.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or biological reductants are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields formazans, which are intensely colored and can be easily detected.
Scientific Research Applications
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM has several applications in scientific research:
Biochemistry: Used in assays to measure cell viability and enzyme activity.
Chemistry: Utilized in various chemical reactions and as a reagent in analytical chemistry.
Industry: Employed in the production of dyes and pigments due to its color-changing properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo reduction to form colored formazans. This reaction is often catalyzed by enzymes or other biological reductants. The molecular targets and pathways involved depend on the specific application, such as enzyme activity assays or cell viability tests.
Comparison with Similar Compounds
Similar Compounds
Tetrazolium Blue (BT): Another tetrazolium salt used in similar biochemical assays.
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Widely used in cell viability assays.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation and cytotoxicity assays.
Uniqueness
2-BENZOTHIAZOLYL-3-(4-CARBOXY-2-METHOXYPHENYL)-5-(4-(2-SULFOETHYLCARBAMOYL)PHENYL)-2H-TETRAZOLIUM is unique due to its specific functional groups, which may confer distinct reactivity and applications compared to other tetrazolium salts. Its sulfoethylcarbamoyl group, for example, might enhance its solubility and interaction with biological molecules.
Properties
Molecular Formula |
C25H20N6O7S2 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
2-[[4-[2-(1,3-benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C25H20N6O7S2/c1-38-20-14-17(24(33)34)10-11-19(20)30-28-22(29-31(30)25-27-18-4-2-3-5-21(18)39-25)15-6-8-16(9-7-15)23(32)26-12-13-40(35,36)37/h2-11,14H,12-13H2,1H3,(H2-,26,32,33,34,35,36,37) |
InChI Key |
HMVVRELLZIOWHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)N2N=C(N=[N+]2C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)C(=O)NCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


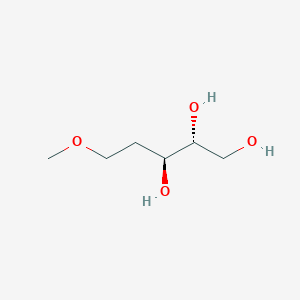
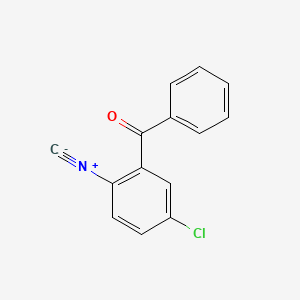
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
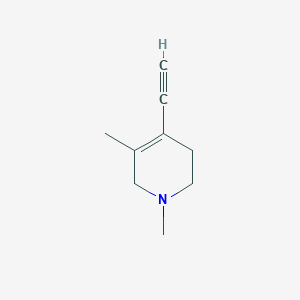
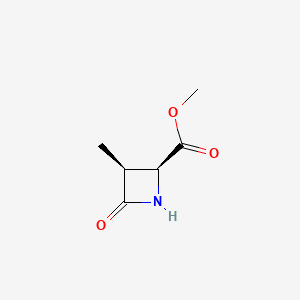

![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
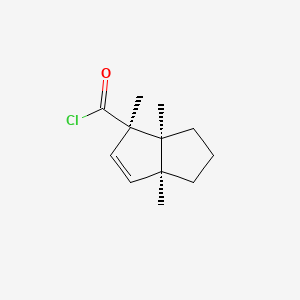
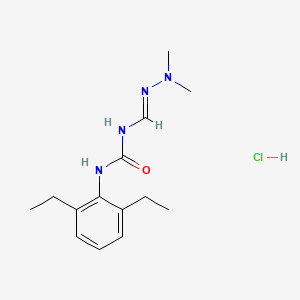

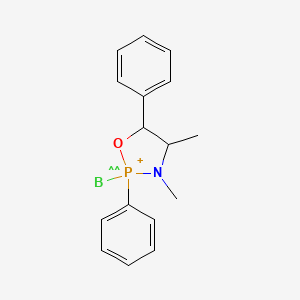
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)
